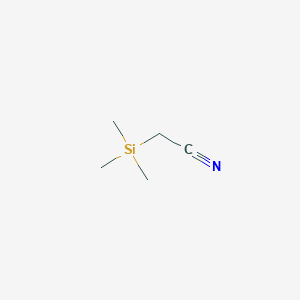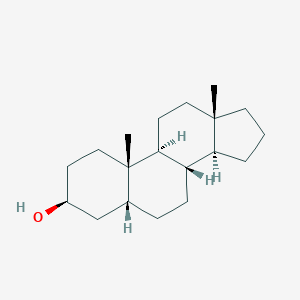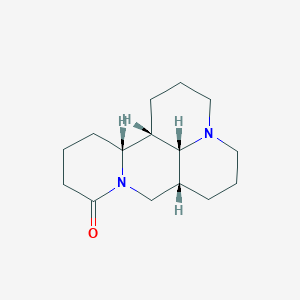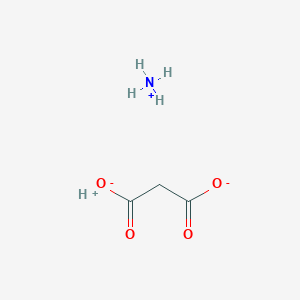
Einecs 239-485-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 239-485-0 is a chemical compound that is commonly used in scientific research. It is also known as 1,2-Dimethyl-3-nitrobenzene and is used as a reagent in various chemical reactions. This compound has gained significant attention due to its unique properties and its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of Einecs 239-485-0 is not well understood. However, it is known to act as an electrophile in various chemical reactions. It can undergo nitration, reduction, and other reactions, which make it a versatile reagent in organic chemistry.
Efectos Bioquímicos Y Fisiológicos
Einecs 239-485-0 has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound and can cause skin irritation and respiratory problems if inhaled. It is not recommended for use in humans and should be handled with care in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Einecs 239-485-0 has several advantages and limitations for lab experiments. One of the main advantages is its versatility as a reagent in organic chemistry. It can be used for the synthesis of various organic compounds and has found applications in the pharmaceutical and chemical industries. However, its toxicity is a major limitation, and it should be handled with care in the laboratory.
Direcciones Futuras
There are several future directions for research on Einecs 239-485-0. One of the areas of interest is the development of new synthetic methods for this compound. Another area of research is the study of its biochemical and physiological effects, which could help in the development of new drugs. The potential applications of this compound in various fields of research, such as materials science and nanotechnology, are also worth exploring.
Conclusion:
Einecs 239-485-0 is a versatile compound that has found applications in various fields of research. Its unique properties make it a valuable reagent in organic chemistry, and its potential applications in other fields make it an interesting compound for future research. However, its toxicity is a major limitation, and it should be handled with care in the laboratory.
Métodos De Síntesis
Einecs 239-485-0 is synthesized through a two-step process. The first step involves the nitration of toluene using a mixture of nitric and sulfuric acid. The resulting product is then subjected to a reaction with methyl iodide to yield 1,2-Dimethyl-3-nitrobenzene.
Aplicaciones Científicas De Investigación
Einecs 239-485-0 is widely used in scientific research as a reagent in various chemical reactions. It is used for the synthesis of various organic compounds and has found applications in the pharmaceutical and chemical industries. It is also used as a starting material for the synthesis of other chemicals.
Propiedades
Número CAS |
15467-21-7 |
|---|---|
Nombre del producto |
Einecs 239-485-0 |
Fórmula molecular |
C3H7NO4 |
Peso molecular |
121.09 g/mol |
Nombre IUPAC |
azane;propanedioic acid |
InChI |
InChI=1S/C3H4O4.H3N/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);1H3 |
Clave InChI |
HEYGYQDRKHISNT-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(=O)O.N |
SMILES canónico |
[H+].C(C(=O)[O-])C(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




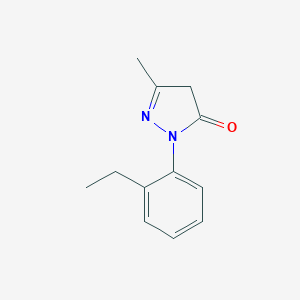
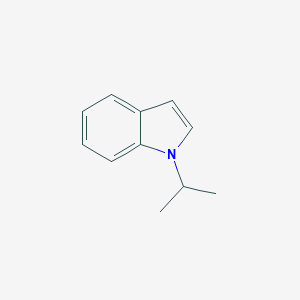
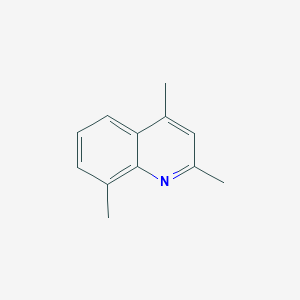




![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)


